molecular formula C6H6 B168037 Benzene-1,3,5-d3 CAS No. 1684-47-5

Benzene-1,3,5-d3

Cat. No.: B168037
CAS No.: 1684-47-5
M. Wt: 81.13 g/mol
InChI Key: UHOVQNZJYSORNB-NHPOFCFZSA-N
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Scientific Research Applications

Benzene-1,3,5-d3 is extensively used in:

    NMR Spectroscopy: Its deuterium atoms provide a distinct signal, making it an excellent solvent and reference compound in NMR studies.

    Isotopic Labeling: Used in tracer studies to understand reaction mechanisms and pathways in organic chemistry.

    Material Science: Investigating the properties of deuterated materials and their interactions.

    Pharmaceutical Research: Studying the metabolism and pharmacokinetics of deuterated drugs

Safety and Hazards

Benzene-1,3,5-d3 is classified as a flammable liquid (Category 2), an aspiration hazard (Category 1), and a skin irritant (Category 2) . It may cause genetic defects (Category 1B), may cause cancer (Category 1A), and may cause damage to organs through prolonged or repeated exposure (Category 1) .

Future Directions

Benzene-1,3,5-d3 and related compounds have attracted interest in recent years due to their potential in generating functional multicomponent biomaterials . Future research may focus on further functionalization of these compounds and exploring their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-d3 can be synthesized through several methods, including:

    Deuterium Exchange: This involves the exchange of hydrogen atoms in benzene with deuterium atoms using deuterium gas or deuterated solvents under specific conditions.

    Catalytic Deuteration: Benzene is subjected to catalytic deuteration using deuterium gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange processes, ensuring high isotopic purity and yield. The process is optimized to minimize the loss of deuterium and maximize the efficiency of the exchange reaction .

Types of Reactions:

    Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions similar to benzene. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation and Reduction: While benzene itself is relatively resistant to oxidation, under specific conditions, this compound can be oxidized to form compounds such as phenol or benzoic acid.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at temperatures around 50°C.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Comparison with Similar Compounds

    Benzene-1,2,4-d3: Another deuterated benzene with deuterium atoms at different positions.

    Toluene-d8: A fully deuterated form of toluene.

    Cyclohexane-d12: A fully deuterated form of cyclohexane.

Uniqueness: Benzene-1,3,5-d3 is unique due to its specific isotopic substitution pattern, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. Its symmetrical structure and high isotopic purity make it a preferred choice for precise analytical applications .

Properties

IUPAC Name

1,3,5-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-NHPOFCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583599
Record name (1,3,5-~2~H_3_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1684-47-5
Record name (1,3,5-~2~H_3_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1684-47-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does deuterium substitution in benzene, specifically in benzene-1,3,5-d3, impact the molecule's vibrational properties?

A1: Studies using microwave spectroscopy have shown that deuterium substitution in benzene leads to observable changes in the molecule's rotational constants and centrifugal distortion constants when complexed with rare gas atoms. [] This difference arises from the mass difference between hydrogen and deuterium, influencing the vibrational modes of the molecule and its interactions with other molecules.

Q2: this compound has been used to study the Jahn-Teller effect in benzene cation radicals. What insights have these studies provided?

A2: Electron Paramagnetic Resonance (EPR) studies on this compound cation radicals, alongside theoretical calculations, have shown that deuterium substitution affects the Jahn-Teller (J-T) distortion. [] While the ground state remains 2B2g of D2h symmetry regardless of deuteration, the undeuterated C–H bonds preferentially occupy positions with higher spin density in the distorted form. This suggests a relationship between isotopic substitution and the specific distortion pathway of the benzene cation radical.

Q3: What is the significance of studying the hyperfine splittings in the electron spin resonance (ESR) spectrum of this compound anion radical?

A3: Research indicates that the this compound anion radical, possessing threefold symmetry, does not exhibit lifting of degeneracy in its ESR spectrum, unlike its mono- or di-deuterated counterparts. [] This observation highlights the importance of symmetry in maintaining degeneracy within the system. Further investigation into the temperature dependence of hyperfine splittings in these radicals contributes to understanding the dynamic Jahn-Teller effect in benzene anions.

Q4: How can researchers separate a mixture containing benzene and its deuterated analogs, including this compound?

A4: Efficient separation of benzene and its deuterated forms, including this compound, can be achieved using techniques like reversed-phase and recycle liquid chromatography with monolithic capillary columns. [] This method, utilizing an alternate pumping-recycle system, allows for high theoretical plate numbers, leading to effective separation even for closely related isotopic isomers.

Q5: Mass spectrometry is a vital tool in analyzing complex mixtures. How has it been applied to study the charge separation of this compound dications?

A5: Researchers have employed a triple-sector mass spectrometer (BEQQ) to successfully resolve overlapping ion kinetic energy peaks originating from the charge separation of this compound dications. [] This technique allows for a detailed analysis of the charge separation process and calculation of kinetic energy releases, providing valuable information about the dication's fragmentation pathways.

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